5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
Description
This compound is a benzamide derivative featuring a hexahydrocinnolin core, a partially saturated bicyclic system with a 3-oxo group and a 2-methyl substituent. The benzamide moiety is substituted with chloro (5-position) and fluoro (2-position) groups, which confer distinct electronic and steric properties. Its synthesis likely involves multi-step procedures, including cyclization and amide coupling, with structural confirmation via crystallography (e.g., SHELX programs, as noted in ) .
Properties
IUPAC Name |
5-chloro-2-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-8-10(17)2-4-13(12)18/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFNBJDISOZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzamide core: This can be achieved by reacting 5-chloro-2-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the cinnoline moiety: The cinnoline ring can be constructed through a series of cyclization reactions, often involving hydrazine derivatives and suitable aldehydes or ketones.
Final coupling: The cinnoline derivative is then coupled with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction and oxidation: The compound can be reduced or oxidized under appropriate conditions, affecting the cinnoline moiety or the benzamide linkage.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Materials Science: Due to its unique structural features, it is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1. Substituent Variations on the Benzamide Core
- 5-Chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide (): The amine is attached to a 2-hydroxy-5-methoxyphenyl group instead of the hexahydrocinnolin ring.
- 5-Chloro-2-cyanomethoxy-N-(3-trifluoromethyl-phenyl)-benzamide (): A cyanomethoxy group replaces the fluoro substituent, and the amine is linked to a trifluoromethylphenyl group. The trifluoromethyl group increases lipophilicity and metabolic stability, while the cyanomethoxy group introduces steric bulk, possibly hindering target engagement .
2.2. Heterocyclic Modifications
- 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (): Replaces the hexahydrocinnolin with a chromen-derived phenyl group. The planar chromen system enables strong π-π stacking interactions, but the lack of saturation may reduce conformational adaptability in binding pockets .
- 5-chloro-2-methoxy-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide (): Incorporates a benzoxazole-thiourea hybrid structure.
2.3. Halogenation and Electronic Effects
- 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Features multiple halogens (Br, Cl, F) and a trifluoropropoxy group.
Pharmacological and Physicochemical Properties
*Estimated based on structural analogs.
- Target Compound: The hexahydrocinnolin core likely reduces planarity, enhancing adaptability in binding pockets. The chloro and fluoro substituents balance lipophilicity and electronic effects, favoring CNS penetration or kinase inhibition.
- Analogues: Chromen or benzoxazole-containing derivatives () show higher molecular weights and LogP values, suggesting improved target affinity but poorer solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
